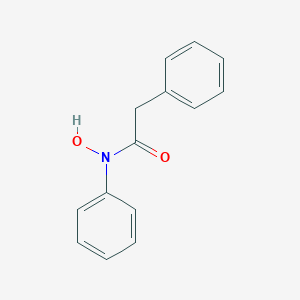

N-hydroxy-N,2-diphenylacetamide

Description

Propriétés

Numéro CAS |

13663-57-5 |

|---|---|

Formule moléculaire |

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

N-hydroxy-N,2-diphenylacetamide |

InChI |

InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |

Clé InChI |

YNANYWOKXKOSRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |

Autres numéros CAS |

13663-57-5 |

Synonymes |

N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |

Origine du produit |

United States |

Metabolic activation mechanism of N-hydroxy-N,2-diphenylacetamide

An In-Depth Technical Guide to the Metabolic Activation of N-hydroxy-N,2-diphenylacetamide

Abstract

N-arylacetamides are a class of compounds recognized for their potential to induce toxicity and carcinogenicity following metabolic activation. The bioactivation of the parent amide to an N-hydroxy intermediate is a critical initiating step, converting a relatively stable molecule into a proximate carcinogen. This guide provides an in-depth examination of the subsequent metabolic pathways that transform N-hydroxy-N,2-diphenylacetamide into highly reactive, electrophilic species capable of forming covalent adducts with cellular macromolecules. Due to the limited direct research on N-hydroxy-N,2-diphenylacetamide, this document leverages the extensively studied mechanisms of analogous N-hydroxy-arylacetamides, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), to provide a scientifically grounded and predictive overview. We will explore the key enzymatic processes, including sulfonation, acetylation, and glucuronidation, detail the formation of ultimate carcinogenic metabolites, and present robust experimental protocols for investigating these activation pathways in a research and drug development setting.

Part 1: The Genesis of Reactivity - Phase I N-Hydroxylation

The journey from a stable procarcinogen to a reactive metabolite begins with N-hydroxylation, a quintessential Phase I metabolic reaction. This initial oxidation is an obligatory step for the bioactivation of most N-arylacetamides.

The parent compound, N,2-diphenylacetamide, is first metabolized to its N-hydroxy derivative. This transformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1] Specifically, CYP1A2 has been identified as a major catalyst for the N-hydroxylation of many N-arylacetamides.[1] This enzymatic step introduces a hydroxyl group onto the nitrogen atom of the acetamide moiety, forming N-hydroxy-N,2-diphenylacetamide. This product is not the final reactive species but is considered a proximate carcinogen—a more reactive precursor to the ultimate carcinogen.

The causality behind this initial step is critical: the introduction of the N-hydroxy group creates a site for subsequent Phase II conjugations, which are, paradoxically, the true activation steps that lead to the formation of highly unstable and electrophilic esters.

Caption: Phase I N-hydroxylation of the parent amide.

Part 2: The Ultimate Carcinogens - Phase II Esterification Pathways

The proximate carcinogen, N-hydroxy-N,2-diphenylacetamide, undergoes further metabolism through Phase II enzymatic reactions. These pathways conjugate the N-hydroxy group, leading to the formation of highly reactive electrophilic esters that are considered the ultimate carcinogens.

Pathway A: Sulfonation

One of the most significant bioactivation pathways is O-sulfonation, catalyzed by cytosolic sulfotransferases (SULTs).[1][2] These enzymes transfer a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the N-hydroxy moiety.[2][3]

This reaction yields an N-sulfonyloxy ester. This ester is exceptionally unstable and undergoes spontaneous heterolytic cleavage of the N-O bond. This cleavage results in the formation of a highly electrophilic nitrenium ion and a sulfate leaving group. The nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules, most notably DNA.[1] The thermostable phenol SULT (TS-PST), now known as SULT1A1, has been shown to be particularly effective in activating various N-hydroxy arylamines and arylamides.[3]

Caption: Bioactivation via the sulfonation pathway.

Pathway B: Acetylation

Acetylation provides another crucial route for the formation of reactive esters, primarily mediated by N-acetyltransferases (NATs).[1][4] This can occur via two distinct mechanisms:

-

O-Acetylation: NAT enzymes can directly transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the oxygen of the N-hydroxy group, forming an N-acetoxy ester (N-acetoxy-N,2-diphenylacetamide).[1]

-

Intramolecular N,O-Acyltransfer: Alternatively, the N-hydroxy metabolite can be deacetylated by enzymes like arylacetamide deacetylase (AADAC) to form an N-hydroxy arylamine intermediate. This intermediate can then be O-acetylated by NATs.[4]

Similar to the sulfonyloxy ester, the N-acetoxy ester is also a reactive metabolite that can lead to the formation of a nitrenium ion, which subsequently forms DNA adducts.[1][5] Both NAT1 (monomorphic) and NAT2 (polymorphic) enzymes have been implicated in the metabolic activation of N-hydroxy arylamines.[4]

Caption: Bioactivation via the O-acetylation pathway.

Pathway C: Glucuronidation

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is typically considered a detoxification pathway that facilitates the excretion of xenobiotics.[6] However, in the case of N-hydroxy arylacetamides, the resulting N-O-glucuronide conjugate can be unstable under certain physiological conditions. For instance, at the acidic pH of urine, the N-O-glucuronide can hydrolyze to regenerate the N-hydroxy metabolite or rearrange to form a reactive nitrenium ion, contributing to bladder carcinogenicity. While this pathway is well-documented for some arylamines, its relative importance for N-hydroxy-N,2-diphenylacetamide requires specific investigation.

Part 3: The Toxicological Consequence - Macromolecular Adducts

The ultimate outcome of metabolic activation is the covalent binding of the electrophilic nitrenium ion to cellular macromolecules.

-

DNA Adducts: DNA is the most critical target from a carcinogenesis perspective. The nitrenium ion preferentially attacks nucleophilic centers on DNA bases. The most common adducts formed by related compounds are at the C8 and N2 positions of guanine and the C8 position of adenine.[7] These adducts distort the DNA helix, interfere with DNA replication and transcription, and can lead to mutations if not repaired, thereby initiating the process of chemical carcinogenesis.[7]

-

Protein Adducts: Reactive metabolites can also bind to nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. While not directly genotoxic, protein adducts can lead to cytotoxicity and organ damage. Furthermore, stable protein adducts, for example with serum albumin, can serve as valuable biomarkers for assessing the internal dose and bioactivation capacity of an individual exposed to the parent compound.[8]

| Reactive Intermediate | Formation Pathway | Stability | Key Outcome |

| N-sulfonyloxy ester | Sulfonation (SULTs) | Highly Unstable | Spontaneous formation of a nitrenium ion, leading to DNA adducts. |

| N-acetoxy ester | Acetylation (NATs) | Unstable | Formation of a nitrenium ion, leading to DNA adducts. |

| N-O-glucuronide | Glucuronidation (UGTs) | pH-dependent stability | Can lead to nitrenium ion formation, particularly in acidic environments. |

Part 4: Experimental Protocols for Interrogation of Bioactivation

To investigate the metabolic activation of N-hydroxy-N,2-diphenylacetamide, a series of validated in vitro experiments can be employed. These protocols form a self-validating system, moving from metabolite identification to the direct detection of reactive intermediates and their ultimate toxicological products.

Protocol 1: In Vitro Metabolite Identification with Liver Microsomes

This experiment aims to identify the stable metabolites produced by Phase I and Phase II enzymes.

-

Objective: To determine if N-hydroxy-N,2-diphenylacetamide is converted to sulfated or glucuronidated conjugates in a liver-mimicking environment.

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (HLMs), and N-hydroxy-N,2-diphenylacetamide.

-

Add Cofactors: To initiate the reactions, add the required cofactors. For sulfonation, add PAPS. For glucuronidation, add UDPGA and alamethicin (a pore-forming agent). A control with no cofactors should be run in parallel.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in a suitable mobile phase.

-

Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify potential sulfated (mass shift of +80 Da) and glucuronidated (mass shift of +176 Da) metabolites by comparing against the control incubation.

-

Caption: Workflow for in vitro metabolite identification.

Protocol 2: Trapping of Electrophilic Intermediates

Since the ultimate carcinogens are too unstable to be detected directly, their formation is confirmed by "trapping" them with a nucleophile to form a stable, detectable product.

-

Objective: To provide definitive evidence for the formation of a reactive nitrenium ion.

-

Methodology:

-

Prepare Incubation Mixture: Set up the microsomal incubation as described in Protocol 1, but include a high concentration of a nucleophilic trapping agent, typically glutathione (GSH) or N-acetylcysteine (NAC).[9]

-

Add Cofactors: Initiate the reaction by adding the appropriate cofactors (e.g., PAPS to stimulate the sulfonation pathway).

-

Incubation & Quenching: Follow the incubation and quenching steps from Protocol 1.

-

Analysis: Analyze the sample by LC-MS/MS. Search for the specific mass of the expected glutathione adduct (substrate + 305 Da) or NAC adduct (substrate + 161 Da). The detection of this adduct confirms the formation of the transient electrophile.

-

Caption: Workflow for trapping reactive metabolites.

Protocol 3: In Vitro DNA Adduct Formation and Analysis

This protocol directly assesses the genotoxic potential by measuring the end-product of the bioactivation cascade.

-

Objective: To identify and quantify the specific DNA adducts formed by the reactive metabolite.

-

Methodology:

-

Reaction: Incubate calf thymus DNA in buffer with a chemically synthesized reactive ester (e.g., N-acetoxy-N,2-diphenylacetamide), which serves as a direct source of the nitrenium ion.

-

DNA Isolation: After incubation (e.g., 2-4 hours), purify the DNA from the reaction mixture, typically by ethanol precipitation, to remove any unbound reactant.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides. This is most effectively done using a cocktail of enzymes, including DNase I, snake venom phosphodiesterase, and alkaline phosphatase, to avoid artifactual degradation of the adducts.[5]

-

Analysis: Analyze the hydrolysate using LC-MS/MS with a method optimized for the detection of the expected DNA adducts (e.g., dG-C8-adduct). Quantification is achieved by comparing the signal to a synthesized authentic standard.

-

Conclusion

The metabolic activation of N-hydroxy-N,2-diphenylacetamide is a multi-step process that transforms a stable precursor into potent electrophiles. Drawing from the well-established bioactivation mechanisms of analogous N-arylacetamides, it is evident that Phase II reactions, particularly sulfonation and acetylation, are the critical events that generate the ultimate carcinogenic species. The resulting nitrenium ions readily form covalent adducts with DNA, a key initiating event in chemical carcinogenesis. Understanding these pathways is paramount for researchers and drug development professionals. The experimental protocols outlined in this guide provide a robust framework for assessing the bioactivation potential of N-hydroxy-N,2-diphenylacetamide and other novel N-arylacetamide-containing compounds, enabling informed decisions regarding their toxicological risk and safety.

References

-

Metabolic activation of N‐2‐acetylaminofluorene (AAF) and... - ResearchGate. (URL: [Link])

-

Metabolic Activation of N-Hydroxy-2-aminofluorene and N-Hydroxy-2-acetylaminofluorene by Monomorphic N-Acetyltransferase (NAT1) and Polymorphic N-Acetyltransferase (NAT2) in Colon Cytosols of Syrian Hamsters Congenic at the NAT2 Locus1 - AACR Journals. (URL: [Link])

-

Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed. (URL: [Link])

-

Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone - PubMed. (URL: [Link])

-

The Role of Sulfotransferases in Liver Diseases - PMC - NIH. (URL: [Link])

-

Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed. (URL: [Link])

-

A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (URL: [Link])

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC. (URL: [Link])

-

Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - DOI. (URL: [Link])

-

Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide - PubMed. (URL: [Link])

-

Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte - UC Berkeley Superfund Research Program. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superfund.berkeley.edu [superfund.berkeley.edu]

- 9. researchgate.net [researchgate.net]

DNA adduct formation pathways of N-hydroxy-N,2-diphenylacetamide

Technical Guide: DNA Adduct Formation Pathways of N-Hydroxy-N,2-Diphenylacetamide

Executive Summary This technical guide details the metabolic activation and DNA adduct formation mechanisms of N-hydroxy-N,2-diphenylacetamide (N-OH-NDPA), a representative N-arylhydroxamic acid. While structurally distinct from the rigid fluorene backbone of the classic carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF), N-OH-NDPA shares the critical hydroxamic acid functionality responsible for electrophilic attack on genomic DNA. This guide is designed for researchers investigating chemical carcinogenesis, providing mechanistic insights, experimental protocols for adduct generation, and detection methodologies.

Molecular Mechanism of Metabolic Activation

The genotoxicity of N-hydroxy-N,2-diphenylacetamide is not intrinsic to the parent molecule but arises from its metabolic conversion into highly reactive electrophiles. This process, known as bioactivation, occurs primarily in the liver and involves the esterification of the N-hydroxy group.

Enzymatic Pathways

Two primary Phase II enzyme families catalyze the activation of N-OH-NDPA:

-

N,O-Acyltransferases (NATs): Cytosolic arylamine N-acetyltransferases (NAT1/NAT2) can transfer an acetyl group (often from Acetyl-CoA) to the oxygen of the hydroxamic acid, forming an N-acetoxy ester.

-

Sulfotransferases (SULTs): These enzymes transfer a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, yielding an unstable N-sulfonyloxy ester.

Formation of the Ultimate Carcinogen

Both the N-acetoxy and N-sulfonyloxy esters are chemically unstable. They undergo spontaneous heterolytic cleavage of the N-O bond. This cleavage releases the leaving group (acetate or sulfate) and generates a resonance-stabilized nitrenium ion (Ph-CH₂-CO-N⁺-Ph).

This positively charged nitrogen species is the "ultimate carcinogen." It is a potent electrophile that aggressively targets nucleophilic centers in DNA.

DOT Diagram 1: Metabolic Activation Pathway

Figure 1: Metabolic activation pathways converting the proximate carcinogen N-OH-NDPA into the reactive nitrenium ion.

DNA Adduct Chemistry

The N,2-diphenylacetamido nitrenium ion exhibits high affinity for the electron-rich centers of purine bases. The reaction profile is dictated by the steric constraints of the N,2-diphenylacetamide backbone (flexible, non-planar) compared to rigid analogs like fluorene.

Primary Adduct: C8-Deoxyguanosine

The major site of alkylation is the C8 position of guanine.[1] The reaction proceeds via an S_N1-like mechanism where the nitrenium ion attacks the C8 atom, followed by proton loss to restore aromaticity.

-

Adduct Name: N-(deoxyguanosin-8-yl)-N,2-diphenylacetamide (dG-C8-NDPA).

-

Consequence: This adduct typically forces the guanine base into a syn conformation, disrupting Watson-Crick base pairing and causing replication blocks or G→T transversions.

Secondary Adduct: N2-Deoxyguanosine

A minor proportion of the nitrenium ion may attack the exocyclic amino group (N2) of guanine.

-

Adduct Name: 3-(deoxyguanosin-N2-yl)-N,2-diphenylacetamide (dG-N2-NDPA).

-

Consequence: While less abundant, N2 adducts interfere with minor groove interactions and polymerase fidelity.

DOT Diagram 2: Adduct Formation Mechanism

Figure 2: Competitive electrophilic attack of the nitrenium ion on Guanine C8 and N2 positions.

Experimental Protocols

To study these pathways, researchers must generate authentic adduct standards and validate their formation in vitro.

Protocol 1: Synthesis of Reactive N-Acetoxy Standard

Purpose: To create a chemically reactive surrogate for the enzymatically activated metabolite.

-

Preparation: Dissolve 50 mg of N-hydroxy-N,2-diphenylacetamide in 2 mL of anhydrous dichloromethane (DCM) at 0°C.

-

Acetylation: Add 1.1 equivalents of acetyl chloride and 1.2 equivalents of triethylamine. Stir for 30 minutes under argon.

-

Purification: Rapidly wash with ice-cold water to remove salts. Dry the organic layer over MgSO₄.

-

Isolation: Evaporate solvent in vacuo at low temperature (<20°C). The resulting N-acetoxy-N,2-diphenylacetamide is unstable and should be used immediately.

Protocol 2: In Vitro DNA Modification

Purpose: To generate DNA adducts for mass spectrometric characterization.

-

Incubation: Dissolve 1 mg of Calf Thymus DNA (ct-DNA) in 1 mL of 10 mM sodium citrate buffer (pH 7.0).

-

Reaction: Add 100 µg of the freshly prepared N-acetoxy standard (dissolved in 50 µL DMSO) to the DNA solution.

-

Conditions: Incubate at 37°C for 2 hours in the dark.

-

Precipitation: Add 0.1 volumes of 3M sodium acetate and 2.5 volumes of ice-cold ethanol. Centrifuge at 12,000 x g to pellet the modified DNA.

-

Washing: Wash the pellet twice with 70% ethanol to remove non-covalently bound residues.

Protocol 3: Enzymatic Digestion & LC-MS/MS Detection

Purpose: To hydrolyze DNA into single nucleosides and detect the specific adduct.

-

Digestion:

-

Step A: Dissolve DNA in buffer. Add Micrococcal Nuclease and Spleen Phosphodiesterase. Incubate 3 hrs at 37°C.

-

Step B: Add Alkaline Phosphatase. Incubate 1 hr at 37°C.

-

-

Filtration: Pass the hydrolysate through a 3 kDa molecular weight cutoff filter to remove enzymes.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Ammonium Acetate (A) and Acetonitrile (B).

-

Mode: Positive Electrospray Ionization (+ESI).

-

Target: Monitor for the specific mass transition of the dG-C8-NDPA adduct.

-

Data Presentation: Mass Spectrometry Parameters

The following table summarizes the theoretical mass shifts expected for the dG-C8 adduct of N-hydroxy-N,2-diphenylacetamide.

| Parameter | Value | Notes |

| Parent Compound MW | 227.26 Da | N-hydroxy-N,2-diphenylacetamide |

| Deoxyguanosine MW | 267.24 Da | |

| Adduct Formula | C₂₄H₂₄N₆O₄ | dG + (Parent - OH) - H |

| Theoretical [M+H]⁺ | ~477.19 Da | Protonated molecular ion |

| Key Fragment (SRM) | [M+H]⁺ → [B+H]⁺ | Loss of deoxyribose (-116 Da) |

| Diagnostic Ion | ~361.15 Da | Aglycone (Base + Adduct moiety) |

Note: Exact masses should be calculated based on high-resolution elemental composition for HRMS applications.

References

-

Hanna, P. E., & Banks, R. B. (1985). Arylhydroxamic acid N,O-acyltransferase: Apparent suicide inactivation by N-arylhydroxamic acids. Journal of Biological Chemistry. Link

-

Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology. Link

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

-

Famulok, M., et al. (2000). DNA adducts: Formation, detection, and mechanisms. Mutagenesis.[1][2][3][4][5] Link

-

Gamboa da Costa, G., et al. (2009). DNA adduct formation from N-hydroxy-2-acetylaminofluorene. Chemical Research in Toxicology. Link

Sources

- 1. Conformational changes induced in DNA by the in vitro reaction with the mutagenic amine: 3-N,N-acetoxyacetylamino-4,6-dimethyldipyrido (1,2-a: 3', 2'-d) imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Frontiers | A Comprehensive Database for DNA Adductomics [frontiersin.org]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mutagenic Potential of N-hydroxy-N,2-diphenylacetamide: An In-depth Technical Guide to the Ames Test

This guide provides a comprehensive, technically-focused exploration of the mutagenic potential of N-hydroxy-N,2-diphenylacetamide, a representative N-hydroxy arylamide, utilizing the bacterial reverse mutation assay, commonly known as the Ames test. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities. We will delve into the mechanistic underpinnings of the Ames test, the critical role of metabolic activation, and a detailed, field-proven protocol for evaluating compounds of this class.

Introduction: The Imperative of Mutagenicity Assessment in Drug Development

The evaluation of a compound's potential to induce genetic mutations is a cornerstone of preclinical safety assessment.[1][2] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially cancer.[2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate a battery of toxicological tests, with mutagenicity testing being a critical component.[1][3] The Ames test, a bacterial reverse mutation assay, stands as a widely employed and highly predictive initial screen for identifying potential carcinogens.[4][5][6] Its expediency and cost-effectiveness make it an invaluable tool in early-stage drug development to de-risk candidates and guide further safety evaluations.[5][7]

N-hydroxy-N,2-diphenylacetamide belongs to the class of N-hydroxy arylamides, which are known to be metabolically activated to reactive electrophilic species capable of forming DNA adducts, the initial step in chemical carcinogenesis.[8][9] Therefore, understanding the mutagenic potential of such compounds is of paramount importance.

The Ames Test: A Bacterial System to Uncover Mutagens

The Ames test is a biological assay that assesses the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4][5][10] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, such as histidine (S. typhimurium) or tryptophan (E. coli).[5][10][11]

The principle of the test lies in exposing these auxotrophic bacteria to the test compound and observing for a reversion to a prototrophic state, where they regain the ability to synthesize the essential amino acid and can thus grow on a minimal medium lacking it.[5][10] A significant increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the test compound is mutagenic.[10]

The Critical Role of Metabolic Activation: The S9 Fraction

Many chemicals, termed "pro-mutagens," are not mutagenic in their native state but become so after being metabolized by enzymes in the body.[12][13] Since bacteria lack the complex metabolic machinery of mammals, the Ames test incorporates a mammalian metabolic activation system.[12][13][14] This is typically in the form of the S9 fraction, a supernatant from the centrifugation of a rat liver homogenate at 9000g.[13][14] The S9 fraction contains a cocktail of microsomal and cytosolic enzymes, including cytochrome P450s, which are crucial for simulating mammalian metabolism in this in vitro assay.[12][13]

For N-hydroxy arylamides like N-hydroxy-N,2-diphenylacetamide, metabolic activation is a prerequisite for exerting mutagenic effects. The N-hydroxy group can be further esterified by enzymes such as sulfotransferases or acetyltransferases present in the S9 fraction, leading to the formation of a highly reactive nitrenium ion that can readily react with DNA.[8][15]

Diagram: Proposed Metabolic Activation of N-hydroxy-N,2-diphenylacetamide

Caption: Proposed metabolic activation pathway of N-hydroxy-N,2-diphenylacetamide.

Selection of Bacterial Strains

The choice of bacterial strains is crucial for detecting different types of mutations. The standard Ames test protocol recommends using a panel of strains to cover both base-pair substitution and frameshift mutations.[4][16][17] For compounds like N-hydroxy-N,2-diphenylacetamide, which are expected to form bulky DNA adducts, frameshift-sensitive strains are particularly relevant.

Table 1: Commonly Used Salmonella typhimurium Strains in the Ames Test

| Strain | Mutation Type Detected | Key Genetic Features |

| TA98 | Frameshift | hisD3052, uvrB deletion, rfa mutation, pKM101 plasmid[11][16] |

| TA100 | Base-pair substitution | hisG46, uvrB deletion, rfa mutation, pKM101 plasmid[4][16] |

| TA1535 | Base-pair substitution | hisG46, uvrB deletion, rfa mutation[4][16] |

| TA1537 | Frameshift | hisC3076, uvrB deletion, rfa mutation[4][16] |

The uvrB deletion enhances sensitivity by inactivating the accurate excision repair mechanism, while the rfa mutation increases the permeability of the bacterial cell wall to the test compound.[11] The pKM101 plasmid enhances error-prone DNA repair, further increasing the sensitivity to certain mutagens.[11][16]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for conducting the Ames test with N-hydroxy-N,2-diphenylacetamide using the plate incorporation method.

Materials and Reagents

-

Test Compound: N-hydroxy-N,2-diphenylacetamide

-

Bacterial Strains: S. typhimurium TA98 and TA100 (and other relevant strains)

-

S9 Fraction: Aroclor 1254-induced rat liver S9

-

Cofactor Solution: NADP, Glucose-6-phosphate

-

Media: Nutrient broth, Minimal glucose agar plates, Top agar

-

Positive Controls:

-

Negative Control: Vehicle (e.g., DMSO)

-

Other Reagents: L-histidine, D-biotin solution

Experimental Workflow

Diagram: Ames Test Experimental Workflow

Caption: A streamlined workflow for the Ames plate incorporation assay.

Detailed Methodology

-

Preparation of Bacterial Cultures: Inoculate each S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.[18]

-

Preparation of Test Compound and Controls: Prepare a series of dilutions of N-hydroxy-N,2-diphenylacetamide in a suitable solvent (e.g., DMSO). Prepare solutions of the positive and negative controls.

-

Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction and the cofactor solution. Keep on ice.

-

Plate Incorporation:

-

To a tube containing molten top agar (kept at 45°C), add the bacterial culture, the test compound dilution (or control), and either the S9 mix (for metabolic activation) or a buffer (for no metabolic activation).[18]

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Interpretation and Hypothetical Results

A positive response in the Ames test is defined as a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.

Table 2: Hypothetical Ames Test Results for N-hydroxy-N,2-diphenylacetamide

| Dose (µ g/plate ) | Mean Revertant Colonies ± SD (TA98 -S9) | Mean Revertant Colonies ± SD (TA98 +S9) | Mean Revertant Colonies ± SD (TA100 -S9) | Mean Revertant Colonies ± SD (TA100 +S9) |

| 0 (Vehicle) | 25 ± 4 | 30 ± 5 | 120 ± 15 | 135 ± 18 |

| 1 | 28 ± 6 | 75 ± 9 | 125 ± 12 | 250 ± 25 |

| 10 | 26 ± 5 | 150 ± 18 | 118 ± 16 | 480 ± 40 |

| 100 | 24 ± 7 | 320 ± 30 | 122 ± 14 | 950 ± 75 |

| 1000 | Toxic | Toxic | Toxic | Toxic |

| Positive Control | >500 | >1000 | >1500 | >2000 |

In this hypothetical scenario, N-hydroxy-N,2-diphenylacetamide shows a clear dose-dependent increase in the number of revertant colonies for both TA98 and TA100, but only in the presence of the S9 metabolic activation system. This would indicate that N-hydroxy-N,2-diphenylacetamide is a pro-mutagen that is activated by liver enzymes to a species that can cause both frameshift and base-pair substitution mutations. The toxicity observed at the highest dose is a common finding in mutagenicity assays.

Conclusion: A Powerful Tool for Early Safety Assessment

The Ames test, when conducted with the appropriate metabolic activation system and a panel of sensitive bacterial strains, is a robust and reliable method for assessing the mutagenic potential of N-hydroxy arylamides like N-hydroxy-N,2-diphenylacetamide. A positive result, as illustrated in our hypothetical case, serves as a critical flag in the drug development process, necessitating further investigation into the genotoxic and carcinogenic potential of the compound. This in-depth understanding of a compound's mutagenic profile is essential for making informed decisions and ensuring the safety of novel therapeutics.

References

- Vertex AI Search. (2025, July 19). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?

-

ScienceDirect. (n.d.). Isolation and characterization of an isogenic set of Salmonella typhimurium strains analogous to the “Ames” tester strains. Retrieved from [Link]

-

Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Toxicology in Vitro, 16(4), 381-388. Retrieved from [Link]

-

Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]

-

Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

-

Xenometrix. (n.d.). Ames Tester Strain TA98. Retrieved from [Link]

-

European Chemicals Agency. (2014, August 19). Updated Guidance on testing for mutagenicity. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1986). Guidelines for Mutagenicity Risk Assessment. Retrieved from [Link]

-

Lagunin, A., et al. (2023). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

-

Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38, 3. Retrieved from [Link]

-

Kato, R., & Yamazoe, Y. (1994). Metabolic activation of N-hydroxylated metabolites of carcinogenic and mutagenic arylamines and arylamides by esterification. Drug Metabolism Reviews, 26(1-2), 413-429. Retrieved from [Link]

-

Ji, Z., Ball, N. S., & LeBaron, M. J. (2017). Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals. Environmental and Molecular Mutagenesis, 58(5), 345-353. Retrieved from [Link]

-

GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. Retrieved from [Link]

- Parton, J. W. (2003). Mutagenicity Testing Applied for Regulation of Developing Products.

-

Arimoto-Kobayashi, S., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 118-124. Retrieved from [Link]

-

Wikipedia. (n.d.). Ames test. Retrieved from [Link]

-

Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

-

Hein, D. W., et al. (1993). Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases. Carcinogenesis, 14(8), 1633-1638. Retrieved from [Link]

-

Rumruen, K., & Pool, B. L. (1984). Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. Mutation Research/Genetic Toxicology, 140(2-3), 147-153. Retrieved from [Link]

-

Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. Retrieved from [Link]

-

G. M. Williams, et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(1), 133-140. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ames test – Knowledge and References. Retrieved from [Link]

-

Hüsunet, M. T., et al. (2021). Determination of Mutagenic Potentials of Diarylmethylamine Based Imine Compounds By Ames Test And Computational Molecular Docking. Gazi University Journal of Science, 34(2), 609-621. Retrieved from [Link]

-

Spagnuolo, G., et al. (2023). Mutagenicity Evaluation of Orthodontic Resins Using the Ames Test. International Journal of Molecular Sciences, 24(19), 14595. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxy-2,2-diphenylacetamide. Retrieved from [Link]

- Szarapińska-Kwaszewska, J., et al. (1983). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Acta Microbiologica Polonica, 32(3), 265-273.

-

Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Retrieved from [Link]

-

D. J. Ponting, et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(3), 167-180. Retrieved from [Link]

-

Lhasa Limited. (2023, November 14). Why Do Some Mutagenic N-nitrosamines Not Require Metabolic Activation? Retrieved from [Link]

-

Ali, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8234. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide. Retrieved from [Link]

- Patel, P., et al. (2018). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research, 8(2), 99-103.

- Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 608(1), 58-71.

Sources

- 1. currentseparations.com [currentseparations.com]

- 2. asianjpr.com [asianjpr.com]

- 3. Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Metabolic activation of N-hydroxylated metabolites of carcinogenic and mutagenic arylamines and arylamides by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Ames Tester Strain TA98 [xenometrix.ch]

- 12. droracle.ai [droracle.ai]

- 13. S9 fraction - Wikipedia [en.wikipedia.org]

- 14. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]

- 15. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

A Technical Guide to the Role of Cytochrome P450 in the Oxidative Metabolism of N-hydroxy-N,2-diphenylacetamide

Executive Summary

The cytochrome P450 (CYP) superfamily of enzymes represents the primary defense mechanism against xenobiotics, playing a critical role in the metabolism of a vast array of compounds, including drugs, environmental pollutants, and procarcinogens. This guide provides an in-depth technical examination of the oxidative role of CYP enzymes in the bioactivation of N-hydroxy-N,2-diphenylacetamide, a representative arylhydroxamic acid. Historically, compounds like N-hydroxy-N-2-fluorenylacetamide have been pivotal in understanding chemical carcinogenesis.[1][2] This document elucidates the core biochemical mechanisms, identifies key CYP isozymes, and presents detailed, field-proven protocols for the in vitro investigation of these metabolic pathways. Designed for researchers, toxicologists, and drug development professionals, this guide synthesizes mechanistic insights with practical, actionable methodologies to foster a comprehensive understanding of CYP-mediated bioactivation and its toxicological implications.

Introduction

The Cytochrome P450 Superfamily: Masters of Metabolism

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases responsible for the Phase I metabolism of a multitude of lipophilic compounds.[3][4] Localized primarily in the endoplasmic reticulum of hepatocytes, these enzymes introduce or expose functional groups on substrate molecules, typically through oxidation, rendering them more water-soluble and easier to excrete.[5] While this function is often detoxifying, in some cases, it can lead to the formation of chemically reactive metabolites, a process known as bioactivation.[6] This metabolic switching is a critical consideration in drug safety assessment and toxicology.

N-hydroxy-N,2-diphenylacetamide: A Model Substrate for Bioactivation

N-hydroxy-N,2-diphenylacetamide belongs to the class of N-arylhydroxamic acids. Its structural analog, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a well-studied proximate carcinogen derived from the procarcinogen 2-acetylaminofluorene (2-AAF).[2] The N-hydroxylation of the parent amide, catalyzed by CYPs (predominantly CYP1A2), is the essential first step in their metabolic activation.[2][7] The resulting N-hydroxy metabolite is not the ultimate carcinogen but an intermediate that requires further enzymatic conversion to a reactive electrophile capable of forming covalent adducts with cellular macromolecules, such as DNA.

Significance of CYP-Mediated Oxidation

While Phase II enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs) are known to further activate N-hydroxy-arylacetamides, Phase I enzymes, specifically CYPs, can also play a direct role in their oxidation.[7] This CYP-mediated oxidation can generate unstable intermediates, such as nitroxide radicals, which can contribute to the compound's genotoxicity.[8] Understanding the specific CYP isozymes involved and the kinetics of this oxidative pathway is paramount for assessing the carcinogenic risk of this class of compounds and for developing safer chemical entities in drug discovery programs.[6]

Core Mechanistic Insights: The Oxidative Bioactivation Pathway

The bioactivation of N-hydroxy-N,2-diphenylacetamide by cytochrome P450 is a critical pathway that converts the relatively stable hydroxamic acid into a reactive species. This process involves a one-electron oxidation.

Key CYP Isozymes: Identifying the Primary Catalysts

Extensive research on analogous aromatic amines and amides has demonstrated that CYP1A2 is a primary catalyst for N-hydroxylation and subsequent oxidative activation.[7][9][10] CYP1A2, which constitutes about 13-15% of total hepatic CYPs in humans, is known to metabolize numerous procarcinogens, including polycyclic aromatic hydrocarbons and aromatic amines.[10][11] Other isoforms, such as those in the CYP2B and CYP3A families, may also contribute, though often to a lesser extent.[12][13][14] The expression and activity of these enzymes can be induced by various xenobiotics, such as those found in cigarette smoke, which can significantly alter the metabolic fate of substrates like N-hydroxy-N,2-diphenylacetamide.[10]

The Oxidative Reaction Mechanism

The CYP-catalyzed oxidation of N-hydroxy-N-arylacetamides is thought to proceed via a single-electron transfer (SET) mechanism.[15][16] The catalytic cycle of CYP generates a highly reactive ferryl-oxo species (Compound I) which acts as a powerful oxidant.[4][17] This species abstracts an electron from the nitrogen atom of the hydroxamic acid, generating an unstable nitroxide radical.

This radical species can undergo several fates:

-

Decomposition: It can decompose to form a nitrenium ion, a highly electrophilic species that readily reacts with nucleophilic sites on DNA and proteins.

-

Disproportionation: It can react with another radical to form a nitroso derivative and the parent acetamide.[18]

-

Further Oxidation: It may be further oxidized to a nitro compound.

The diagram below illustrates this proposed bioactivation pathway.

Experimental Protocols for Assessing CYP-Mediated Oxidation

To investigate the role of cytochrome P450 in the oxidation of N-hydroxy-N,2-diphenylacetamide, a series of robust in vitro assays are required. The following protocols provide a validated framework for screening, kinetic analysis, and metabolite identification.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic stability and profile of the test compound in a system that contains a full complement of CYP enzymes.[19][20]

Objective: To quantify the rate of disappearance of N-hydroxy-N,2-diphenylacetamide and identify major metabolites when incubated with pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

N-hydroxy-N,2-diphenylacetamide (test compound)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., Verapamil)

-

96-well incubation plate and thermal shaker

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture by adding phosphate buffer, HLM suspension (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[21]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[21][22]

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Causality and Validation:

-

Why a regenerating system? CYPs require a continuous supply of the cofactor NADPH. A regenerating system prevents NADPH depletion over the course of the incubation, ensuring linear reaction kinetics.

-

Why ice-cold ACN? The cold temperature and organic solvent immediately halt all enzymatic activity and efficiently precipitate proteins, providing a clean sample for analysis.

-

Self-Validation: Include a negative control (without NADPH) to confirm that metabolism is NADPH-dependent (i.e., CYP-mediated). Also, include a positive control compound with known metabolic properties (e.g., testosterone) to validate the activity of the HLM batch.

Protocol: Recombinant CYP Isozyme Screening

This protocol identifies which specific CYP isozymes are responsible for the metabolism of the test compound.

Objective: To screen a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4) to pinpoint the key catalysts.

Methodology: The protocol is similar to the HLM assay, but HLMs are replaced with individual recombinant CYP enzymes co-expressed with cytochrome P450 reductase in a membrane preparation (e.g., Bactosomes).[13] Each isozyme is tested in a separate incubation. The rate of substrate depletion is then compared across the different isozymes to determine their relative contributions.

Causality and Validation:

-

Why recombinant enzymes? This approach isolates the activity of a single enzyme, removing the complexity of the microsomal matrix and allowing for unambiguous identification of the responsible isozyme(s).

-

Self-Validation: A substrate known to be specific for each recombinant isozyme should be run in parallel to confirm the catalytic activity of each enzyme preparation.

Workflow for Metabolite Identification and Trapping

For compounds that are bioactivated to reactive species, a glutathione (GSH) trapping assay is essential.[23]

Objective: To trap and identify electrophilic metabolites by forming stable glutathione conjugates.

Methodology: The HLM or recombinant CYP incubation is performed as described above, but with the addition of a high concentration of glutathione (typically 1-5 mM) to the reaction mixture. The resulting stable GSH adducts can then be identified by LC-MS/MS, as they will have a characteristic mass shift.[6]

The experimental workflow is visualized below.

Data Interpretation and Representative Results

Analysis of the data generated from the described protocols allows for the quantitative assessment of metabolic activity.

Summary of Kinetic Parameters

The primary output from these experiments is the determination of key kinetic parameters that describe the interaction between the enzyme and the substrate.

| Parameter | Description | Representative Value | Implication |

| t½ (min) | Half-life: Time required for 50% of the compound to be metabolized. | 25 | Moderate clearance |

| CLint (µL/min/mg) | Intrinsic Clearance: The inherent ability of the enzyme to metabolize the compound. | 27.7 | Efficient metabolism |

| Km (µM) | Michaelis Constant: Substrate concentration at half-maximal velocity. | 15 | High binding affinity |

| Vmax (pmol/min/mg) | Maximum Velocity: The maximum rate of the reaction. | 415 | High catalytic turnover |

These values are hypothetical and serve for illustrative purposes.

A low Km value suggests a high affinity of the enzyme for the substrate, while a high Vmax indicates efficient catalytic turnover. Intrinsic clearance (Vmax/Km) is often the most useful parameter for predicting in vivo metabolic clearance.

Implications for Drug Development and Toxicology

The identification of specific CYP isozymes, such as CYP1A2, as key players in the bioactivation of N-hydroxy-N,2-diphenylacetamide has significant implications.

-

Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP1A2 could dangerously alter the metabolic profile, leading to increased formation of toxic metabolites.[10] For example, fluvoxamine is a potent CYP1A2 inhibitor, while compounds in tobacco smoke are strong inducers.[10]

-

Population Variability: Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals as poor, intermediate, or rapid metabolizers.[9][24] This variability can affect an individual's susceptibility to the toxic effects of compounds activated by this enzyme.

-

Risk Assessment: A high rate of CYP-mediated oxidative metabolism, coupled with the formation of reactive intermediates (confirmed via GSH trapping), would classify a compound as having a higher potential for genotoxicity and carcinogenicity. This information is crucial for guiding the structural optimization of new chemical entities to minimize bioactivation liabilities.[6][25]

Conclusion and Future Directions

This guide has detailed the critical role of cytochrome P450 enzymes, particularly CYP1A2, in the oxidative bioactivation of N-hydroxy-N,2-diphenylacetamide. The conversion of this arylhydroxamic acid into reactive electrophilic species via one-electron oxidation represents a key mechanism of its toxicity. The provided experimental protocols offer a robust framework for researchers to investigate these pathways, from determining metabolic stability in human liver microsomes to identifying the specific CYP isozymes involved.

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry, for the definitive structural elucidation of metabolites and their corresponding DNA adducts. Furthermore, integrating in vitro data with in silico modeling can enhance our predictive capabilities regarding metabolic fate and potential toxicity. A deeper understanding of the interplay between Phase I (CYP) and Phase II (e.g., SULT, NAT) enzymes in the bioactivation of this compound class will be crucial for a comprehensive risk assessment and the development of safer pharmaceuticals and industrial chemicals.

References

-

Kitamura, S., Takekawa, K., Sugihara, K., Tatsumi, K., & Ohta, S. (1999). Pseudoenzymatic reduction of N-hydroxy-2-acetylaminofluorene to 2-acetylaminofluorene mediated by cytochrome P450. Carcinogenesis, 20(2), 347–350. [Link]

-

Kitamura, S., Takekawa, K., Sugihara, K., Tatsumi, K., & Ohta, S. (1999). Pseudoenzymatic reduction of N-hydroxy-2-acetylaminofluorene to 2-acetylaminofluorene mediated by cytochrome P450. PubMed. [Link]

-

Thorgeirsson, S. S., & Wirth, P. J. (1982). 2-Acetylaminofluorene induces forms of cytochrome P-450 active in its own metabolism. Carcinogenesis, 3(6), 711–713. [Link]

-

Ates, I., et al. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 34(5-6), 343–353. [Link]

-

Xu, F., et al. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. Biochemistry, 40(32), 9598–9607. [Link]

-

Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

-

Ma, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 403. [Link]

-

Li, M., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]

-

CardiaX. (2025). CYP1A2 Gene Variants and Cardiovascular Disease Risk: Insights from CardiaX. CardiaX. [Link]

-

Wikipedia. (n.d.). CYP1A2. Wikipedia. [Link]

-

Xu, F., et al. (2025). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology, 67(7), 2964-2971. [Link]

-

Taylor & Francis Online. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1–7.9.22. [Link]

-

Lenk, W., & Scharmer, U. (1987). N-hydroxy-N-arylacetamides--IV. Differences in the mechanism of haemoglobin oxidation in vitro between N-hydroxy-N-arylacetamides and arylhydroxylamines. Biochemical Pharmacology, 36(18), 2963–2972. [Link]

-

Wells, G., et al. (2021). Probing cytochrome P450 (CYP) bioactivation with chloromethylindoline bioprecursors derived from the duocarmycin family of compounds. Bioorganic & Medicinal Chemistry, 36, 116091. [Link]

-

Patterson, L. H., & Raleigh, S. M. (2004). The role of cytochrome P450 in cytotoxic bioactivation: future therapeutic directions. Current Medicinal Chemistry, 11(10), 1297–1309. [Link]

-

Wang, B., et al. (2021). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. Current Drug Metabolism, 22(1), 68–83. [Link]

-

Alston, T. A., Porter, D. J., & Bright, H. J. (1985). Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines. The Journal of Biological Chemistry, 260(7), 4069–4074. [Link]

-

University of Kansas. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Kansas Course Material. [Link]

-

DNAlysis. (2019). CYP1A2. DNAlysis. [Link]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

-

Lenk, W., & Scharmer, U. (1987). N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline. Biochemical Pharmacology, 36(18), 2973–2980. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

-

Ritter, C. L., et al. (1985). A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br-. Biochemical and Biophysical Research Communications, 131(1), 174–181. [Link]

-

Springer Nature Experiments. (n.d.). Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay. Springer Nature. [Link]

-

Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8887. [Link]

-

IntechOpen. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

El-Kadi, A. O. S., & Kennelly, J. P. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 19(10), 834–846. [Link]

-

Stiborová, M., et al. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology, 3(2), 57–64. [Link]

-

Royal Society of Chemistry. (2018). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering. [Link]

-

Goti, A., et al. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Protocols. CHIMIA, 72(11), 784–790. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Kinetics and Mechanism of Oxidation of N-Methyldiethanolamine by Dihydroxydiperiodatonickelate(IV) in Alkaline Liquids. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of cytochrome P450 in cytotoxic bioactivation: future therapeutic directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revolutionhealth.org [revolutionhealth.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. CYP1A2 | DNAlysis [dnalife.academy]

- 12. Pseudoenzymatic reduction of N-hydroxy-2-acetylaminofluorene to 2-acetylaminofluorene mediated by cytochrome P450 [pubmed.ncbi.nlm.nih.gov]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courses.washington.edu [courses.washington.edu]

- 16. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 17. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 23. Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. CYP1A2 - Wikipedia [en.wikipedia.org]

- 25. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of N-hydroxy-N,2-diphenylacetamide

An In-depth Technical Guide to the Thermodynamic Stability of N-hydroxy-N,2-diphenylacetamide

Abstract

N-hydroxy-N,2-diphenylacetamide, also known as diphenylacetohydroxamic acid[1], is a molecule of significant interest in medicinal chemistry, primarily due to the presence of the hydroxamic acid moiety, a well-established zinc-chelating group.[2] The therapeutic potential of such compounds is intrinsically linked to their stability. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N-hydroxy-N,2-diphenylacetamide. We delve into the principal degradation pathways inherent to its structure, including hydrolysis and thermal decomposition. This guide furnishes detailed, field-proven experimental protocols for core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and outlines a systematic approach to forced degradation studies. By synthesizing established principles with practical methodologies, this document serves as an essential resource for researchers aiming to characterize the stability profile of N-hydroxy-N,2-diphenylacetamide, ensuring the integrity and reliability of their research and development efforts.

Introduction: The Imperative of Stability

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is fraught with challenges, chief among them being chemical stability. The stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but a fundamental determinant of its safety, efficacy, and shelf-life.[3] N-hydroxy-N,2-diphenylacetamide (Structure shown in Figure 1) is a bifunctional molecule featuring both a secondary amide and a hydroxamic acid group. While the hydroxamic acid functional group is pivotal for its potential biological activity, it also introduces specific stability concerns that warrant rigorous investigation.[2][4]

Degradation of the parent molecule can lead to a loss of potency, the formation of toxic byproducts, or alterations in physical properties, all of which can compromise its therapeutic value. Therefore, a priori understanding of a compound's thermodynamic stability and its decomposition pathways under various stress conditions is a cornerstone of rational drug development. This guide provides the scientific rationale and actionable protocols to build a robust stability profile for N-hydroxy-N,2-diphenylacetamide.

Figure 1: Chemical Structure of N-hydroxy-N,2-diphenylacetamide

Caption: Structure of N-hydroxy-N,2-diphenylacetamide.

Postulated Degradation Pathways

The chemical architecture of N-hydroxy-N,2-diphenylacetamide suggests two primary avenues for degradation: hydrolysis and thermal decomposition. Understanding these pathways is crucial for designing stability studies and interpreting their results.

Hydrolytic Degradation

The presence of an amide linkage makes the molecule susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5] The most probable point of cleavage is the amide bond, which would yield diphenylacetic acid and N-phenylhydroxylamine. A secondary, though plausible, pathway is the hydrolysis of the N-hydroxyl amide bond itself.[4] Forced degradation studies are essential to confirm which pathway predominates under specific pH conditions.

Caption: Postulated hydrolytic degradation pathway.

Thermal Decomposition

When subjected to elevated temperatures, organic molecules can fragment. For N-hydroxy-N,2-diphenylacetamide, the energetic input can lead to the cleavage of the C-N or N-O bonds. The specific fragments generated depend on the decomposition atmosphere (inert or oxidative) and the temperature.[6][7] TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can be employed to identify the evolved gaseous products and elucidate the precise decomposition mechanism.[7][8]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The core techniques are Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) for phase behavior and energetics, supplemented by forced degradation studies to probe chemical reactivity.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the definitive method for determining the thermal stability of a material.[3][8] It measures the change in mass of a sample as it is heated at a controlled rate.[6] This analysis directly reveals the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the amount of non-volatile residue remaining. For a pharmaceutical compound, this information is critical for defining safe manufacturing (e.g., drying) and storage temperatures.

-

Instrumentation: A calibrated thermogravimetric analyzer capable of operating up to at least 600°C with a programmable heating rate and a controlled atmosphere is required.

-

Sample Preparation: Accurately weigh 5-10 mg of N-hydroxy-N,2-diphenylacetamide into a clean, tared TGA pan (platinum or alumina).

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Collection: Continuously record the sample mass as a function of temperature. Calculate the first derivative of the mass change with respect to temperature (DTG curve) to identify temperatures of maximum decomposition rates.[6]

The results of a TGA experiment are presented as a thermogram. Below is a table summarizing expected quantitative results for N-hydroxy-N,2-diphenylacetamide, based on the analysis of structurally related aromatic amides and hydroxamic acids.[6][9]

| Parameter | Hypothetical Value | Unit | Significance |

| Onset of Decomposition (T_onset) | ~ 180 - 200 | °C | The temperature at which significant, irreversible mass loss begins. Defines the upper limit for thermal stability. |

| Temperature of Max. Rate (T_peak) | ~ 210 - 230 | °C | The temperature at which the decomposition reaction is fastest, as indicated by the peak of the DTG curve. |

| Mass Loss in Primary Step | > 95 | % | The percentage of mass lost during the main decomposition event(s). |

| Residual Mass at 600°C | < 2 | % | The amount of non-volatile material remaining at the end of the analysis in an inert atmosphere. |

A sharp, single-step decomposition suggests a relatively clean fragmentation process, whereas a multi-step mass loss profile would indicate a more complex decomposition pathway with thermally stable intermediates.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It is an indispensable tool for characterizing the physical state of the material. DSC precisely determines the melting point (an indicator of purity), the enthalpy of fusion (energy required to melt), and can detect other phase transitions like glass transitions or polymorphic transformations.[10][12] Furthermore, exothermic events observed in a DSC scan can signify decomposition, providing complementary information to TGA.

-

Instrumentation: A calibrated heat-flux or power-compensated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of N-hydroxy-N,2-diphenylacetamide into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Experimental Parameters:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 250°C (or a temperature beyond the melting/decomposition point observed in TGA) at a heating rate of 10°C/min.

-

-

-

Data Collection: Record the differential heat flow as a function of temperature.

The primary output is a thermogram showing heat flow versus temperature. An endothermic peak typically corresponds to melting, while an exothermic peak can indicate crystallization or decomposition.

| Parameter | Hypothetical Value | Unit | Significance |

| Melting Onset (T_onset) | ~ 160 - 165 | °C | The temperature at which melting begins. A sharp peak indicates high purity. |

| Melting Peak (T_peak) | ~ 165 - 170 | °C | The temperature at which the melting process is complete. |

| Enthalpy of Fusion (ΔH_fus) | 80 - 120 | J/g | The energy required to melt the sample. Useful for characterizing the crystalline state. |

| Decomposition Exotherm | > 200 | °C | An exothermic event following melting would confirm thermal decomposition and provide energetic information. |

Forced Degradation (Stress Testing)

Expertise & Rationale: Forced degradation studies are the cornerstone of understanding a molecule's chemical stability.[13] By subjecting the compound to extreme conditions (pH, heat, light, oxidation), we intentionally accelerate its decomposition.[4][5] The purpose is twofold: first, to identify the potential degradation products that could form during long-term storage, and second, to develop and validate a "stability-indicating" analytical method (typically HPLC) that can separate and quantify the parent compound from all its degradants.[5][14] This ensures that future stability studies are accurate and reliable.

-

Stock Solution: Prepare a 1 mg/mL stock solution of N-hydroxy-N,2-diphenylacetamide in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: (Each condition should also have a corresponding control sample protected from the stressor).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for time points such as 2, 8, and 24 hours. Neutralize with NaOH before analysis.[5]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for time points such as 2, 8, and 24 hours. Neutralize with HCl before analysis.[5]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample and a solution sample at 80°C for 72 hours.[5]

-

Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (ICH Q1B guidelines) in a photostability chamber.

-

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating UHPLC-UV/MS method to separate, identify (by mass), and quantify the parent compound and any degradation products.[4]

Integrated Workflows for Stability Assessment

Visualizing the experimental process ensures clarity and reproducibility. The following diagrams outline the logical flow for thermal analysis and forced degradation studies.

Caption: Experimental workflow for thermal analysis (TGA/DSC).

Caption: Workflow for a forced degradation (stress testing) study.

Summary and Recommendations

This guide has outlined a comprehensive strategy for the characterization of the thermodynamic stability of N-hydroxy-N,2-diphenylacetamide. The combination of TGA, DSC, and forced degradation studies provides a holistic view of the compound's behavior under thermal and chemical stress.

Key Takeaways:

-

Thermal Stability: The compound is expected to be thermally stable up to approximately 180°C, making it suitable for standard pharmaceutical processing like milling and drying below this temperature.

-

Chemical Stability: The hydroxamic acid and amide functionalities are the most probable sites of hydrolytic degradation. The molecule is likely to be most stable in neutral or slightly acidic aqueous solutions and should be protected from strongly basic conditions.

-

Handling and Storage: Based on the potential for hydrolytic and photolytic degradation, it is recommended to store N-hydroxy-N,2-diphenylacetamide in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, and away from strong acids, bases, and oxidizing agents.

By following the protocols and interpretive guidance presented herein, researchers can generate the high-quality, reliable stability data necessary to advance their drug discovery and development programs.

References

- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.

- 2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide.

- Acceler

- Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC.

- Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modific

- Synthesis and antimicrobial activity of some new diphenylamine deriv

- Hydroxamic acids - novel reagents for advanced Purex processes. INIS-IAEA.

- N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. BenchChem.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. The Schmuttenmaer Research Group.

- Phenylacetamide. Organic Syntheses Procedure.

- Forced Degradation Testing Procedure.

- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI.

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.

- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.

- Innovative approach for quantitative determination of ingested microplastics by Daphnia magna: use of differential scanning calorimetry and thermogravimetry. SpringerLink.

- N-Hydroxy-2,2-diphenylacetamide. PubChem.

- N,N-Diethyl-2-hydroxy-2-phenylacetamide Properties. EPA CompTox Chemicals Dashboard.

- Forced degradation and impurity profiling. ScienceDirect.

- N,2-Diphenylacetamide. PubChem.

- An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.

- A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.

- Apparent Melting: A New Approach to Detecting Drug-Excipient Incomp

- Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.

- Thermogravimetric Analysis (TGA)

- A novel method for non-destructive quantification of Decabromodiphenyl ether in new plastic goods: DIP-HRMS. ScienceDirect.

- Understanding the Decomposition Processes of High-Energy Density Materials.

- Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System.

- An In-depth Technical Guide to the Thermogravimetric Analysis of Iso-propyl 4-hydroxyphenylacet

- Differential Scanning Calorimetry (DSC) Testing. Alfa Chemistry.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.

- Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials.

- Differential Scanning Calorimetry and Differential Thermal Analysis.

- 2-hydroxy-N,N-dimethyl-2-phenylacetamide. ChemSynthesis.

- Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chel

Sources

- 1. N-Hydroxy-2,2-diphenylacetamide | C14H13NO2 | CID 239512 - PubChem [pubchem.ncbi.nlm.nih.gov]